molecular formula C5H6N3NaO2 B2989324 sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate CAS No. 2137970-32-0

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2989324
CAS No.: 2137970-32-0
M. Wt: 163.112
InChI Key: AMDUBBWZNNOUPG-UHFFFAOYSA-M
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Description

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate: is a chemical compound with the molecular formula C5H7N3O2Na It is a sodium salt derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carboxylate group, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where the triazole ring or the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Its ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

  • Sodium 2-(1H-1,2,4-triazol-1-yl)acetate
  • Sodium 2-(1H-1,2,4-triazol-3-yl)acetate
  • Sodium 2-(1H-1,2,4-triazol-4-yl)acetate

Comparison: While these compounds share a similar triazole ring structure, sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of a methyl group at the 1-position of the triazole ring. This methyl group can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUBBWZNNOUPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137970-32-0
Record name sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
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